molecular formula C18H24N4O2 B5993515 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine

Cat. No.: B5993515
M. Wt: 328.4 g/mol
InChI Key: SFIUVFNWBWARHS-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxan-2-yl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-22(11-10-16-5-3-4-12-24-16)18-20-17(13-19-21-18)14-6-8-15(23-2)9-7-14/h6-9,13,16H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIUVFNWBWARHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCO1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with N-methyl-N-[2-(oxan-2-yl)ethyl]amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted triazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine can be compared with other triazine derivatives, such as:

    2,4,6-trimethyl-1,3,5-triazine: Known for its use in the synthesis of herbicides and pharmaceuticals.

    2,4-diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the production of dyes and pigments.

    2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties compared to other triazine derivatives.

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